3-(1-Hydroxyethyl)-1-methyl-4-phenylpyridin-2(1H)-one
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Overview
Description
3-(1-Hydroxyethyl)-1-methyl-4-phenylpyridin-2(1H)-one is an organic compound with a complex structure that includes a pyridine ring substituted with hydroxyethyl, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)-1-methyl-4-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the alkylation of 4-phenylpyridin-2(1H)-one with ethyl bromide in the presence of a base, followed by oxidation to introduce the hydroxyethyl group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and advanced purification techniques such as chromatography are also utilized to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethyl)-1-methyl-4-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
3-(1-Hydroxyethyl)-1-methyl-4-phenylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(1-Hydroxyethyl)-1-methyl-4-phenylpyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyridin-2(1H)-one: Lacks the hydroxyethyl and methyl groups, making it less versatile in certain reactions.
3-(1-Hydroxyethyl)-4-phenylpyridin-2(1H)-one: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
3-(1-Hydroxyethyl)-1-methyl-4-phenylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Properties
CAS No. |
61209-91-4 |
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Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)-1-methyl-4-phenylpyridin-2-one |
InChI |
InChI=1S/C14H15NO2/c1-10(16)13-12(8-9-15(2)14(13)17)11-6-4-3-5-7-11/h3-10,16H,1-2H3 |
InChI Key |
XDZWOUJLONCHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CN(C1=O)C)C2=CC=CC=C2)O |
Origin of Product |
United States |
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